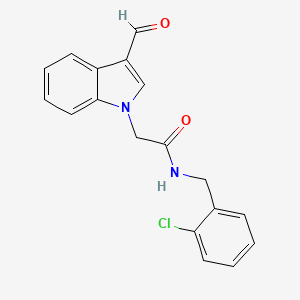
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H15ClN2O, with a molecular weight of approximately 298.767 g/mol. Its structural features include:
- Indole moiety : Known for various biological activities.
- Chlorobenzyl group : Influences electronic properties and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : The formyl group at position 3 of the indole framework enhances the compound's ability to interact with biological receptors, which is critical for its anticancer activity .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated through various assays. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | Induces apoptosis |
| A549 | 15.0 | Inhibits tubulin polymerization |
| HT-29 | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound has potent antiproliferative properties, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives, including this compound, can be significantly influenced by structural modifications. Key observations include:
- Formyl Group : The presence of the formyl group at position 3 enhances hydrogen bonding capabilities, facilitating stronger interactions with target receptors .
- Chlorobenzyl Substitution : The chlorobenzyl moiety contributes to the overall lipophilicity and binding affinity of the compound to biological targets .
Case Studies
Several studies have explored the therapeutic potential of compounds structurally related to this compound:
- Indole Derivatives in Cancer Therapy : Research has shown that indole derivatives often exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-7-3-1-5-13(16)9-20-18(23)11-21-10-14(12-22)15-6-2-4-8-17(15)21/h1-8,10,12H,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLRQYYYCRIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














